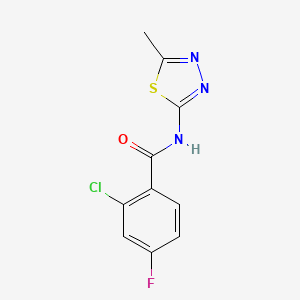

2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives involves efficient methodologies that exploit the reactivity of specific functionalities to construct new heterocyclic compounds. For example, Mohamed et al. (2020) described a straightforward synthesis approach for producing novel heterocyclic compounds with insecticidal activity starting from a similar thiadiazole precursor (Mohamed et al., 2020). Tiwari et al. (2017) detailed the microwave-assisted synthesis of thiadiazole derivatives, demonstrating the efficiency of modern synthesis techniques (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Studies, such as the one by Matwijczuk et al. (2018), have explored the fluorescence effects in thiadiazole compounds, indicating the influence of molecular aggregation and the position of amino groups on their photophysical properties (Matwijczuk et al., 2018).

Chemical Reactions and Properties

Research into the chemical reactions of thiadiazole derivatives often focuses on their reactivity and potential as precursors for the synthesis of complex heterocyclic structures. For instance, the work by Shlenev et al. (2017) discusses the cyclocondensation of thiadiazol-2-amines with halobenzoyl chlorides to synthesize novel thiadiazoloquinazolinone derivatives, highlighting the versatility of thiadiazole compounds in organic synthesis (Shlenev et al., 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Mo et al. (2011) examined the crystal structure of a thiadiazole benzamide derivative, providing insights into its hydrogen bonding patterns and molecular packing (Mo et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of thiadiazole derivatives. Studies like the one by Zhang et al. (2017) on N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles, illustrate the photophysical properties of these compounds, emphasizing their potential in developing new materials with specific fluorescence characteristics (Zhang et al., 2017).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its chemical structure, it may bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

These properties would provide insights into the compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWHQYZAAXRFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)

![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)

![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)

![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)

![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)

![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)